molecular formula C21H17N3OS2 B2804322 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 364625-70-7

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2804322
CAS No.: 364625-70-7
M. Wt: 391.51
InChI Key: GVEUKRLUGLXGKL-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities

Scientific Research Applications

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Future Directions

Thiazoles and their derivatives continue to be a subject of interest due to their wide range of biological activities . Future research could focus on the design and development of different thiazole derivatives, including “4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide”, to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through cyclization reactions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . The specific conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability. The choice of solvents and reagents is crucial to ensure environmental compliance and safety.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c1-13-19(27-21(22-13)16-6-4-3-5-7-16)20(25)24-17-10-8-15(9-11-17)18-12-26-14(2)23-18/h3-12H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEUKRLUGLXGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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